2-Methyl-4-propylthiazole

Gas Chromatography Kovats Retention Index Food Aroma Analysis

2-Methyl-4-propylthiazole (CAS 41981-63-9) is a dialkylthiazole heterocycle (C₇H₁₁NS, MW 141.23 g/mol) belonging to the broader thiazole flavor family, characterized by a roasted, nutty, and cooked-meat odor profile with specific associations to beef, pork, coffee, and cocoa. Unlike 2-acetylthiazole or 2-isobutylthiazole, this compound carries a linear propyl substituent at the C4 position and a methyl group at C2, yielding distinct physicochemical properties including a boiling point of 194.4 °C at 760 mmHg and a Kovats retention index of 1064 on OV-101 at 110 °C.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 41981-63-9
Cat. No. B1359913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-propylthiazole
CAS41981-63-9
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCCC1=CSC(=N1)C
InChIInChI=1S/C7H11NS/c1-3-4-7-5-9-6(2)8-7/h5H,3-4H2,1-2H3
InChIKeyKPTRSWJGYUCLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-propylthiazole (CAS 41981-63-9): Sourcing Guide for Roasted-Meat Flavor Differentiation and Analytical Benchmarking


2-Methyl-4-propylthiazole (CAS 41981-63-9) is a dialkylthiazole heterocycle (C₇H₁₁NS, MW 141.23 g/mol) belonging to the broader thiazole flavor family, characterized by a roasted, nutty, and cooked-meat odor profile with specific associations to beef, pork, coffee, and cocoa . Unlike 2-acetylthiazole or 2-isobutylthiazole, this compound carries a linear propyl substituent at the C4 position and a methyl group at C2, yielding distinct physicochemical properties including a boiling point of 194.4 °C at 760 mmHg and a Kovats retention index of 1064 on OV-101 at 110 °C [1]. It has been identified as a volatile flavor component in roasted beef and is primarily sourced synthetically via Hantzsch-type thiazole cyclization or condensation routes for use as a flavor ingredient in savory, roasted, and brown flavor applications, with additional research interest in its potential antimicrobial activity within thiazole derivative libraries .

Why 2-Methyl-4-propylthiazole Cannot Be Replaced by Generic Alkylthiazoles: The Cost of Sensory and Analytical Deviation


Within the alkylthiazole class, seemingly minor substituent changes produce radical shifts in both sensory character and analytical behavior. 2-Methyl-4-propylthiazole occupies a specific structural niche—a linear C₃ chain at position 4 paired with a methyl group at position 2—that generates a roasted-meat odor profile distinct from the green-tomato leaf character of 2-isobutylthiazole (branched C₄ at position 2) or the peach-skin note of 2-isopropyl-4-methylthiazole (branched C₃ at position 2, methyl at position 4) [1]. These structural differences manifest as measurable gaps: Kovats retention index on OV-101 differs by approximately 80–120 units between C₇ positional isomers, while boiling point differentials exceed 30 °C relative to smaller alkylthiazoles such as 2,4-dimethylthiazole [2]. In Maillard model systems, 2-methyl-4-propylthiazole and 2-acetylthiazole exhibit divergent concentration–time kinetic profiles governed by distinct formation mechanisms—not merely different yields [3]. Arbitrary substitution therefore risks both sensory misalignment in flavor formulations and chromatographic co-elution or misidentification in analytical workflows, making compound-specific procurement essential.

Quantitative Differentiation Evidence: 2-Methyl-4-propylthiazole vs. Closest Alkylthiazole Analogs


GC Retention Index Gap of ≈116 Units on OV-101 vs. 2-Ethyl-4-methylthiazole Enables Reliable Peak Identification in Complex Food Volatile Matrices

On a non-polar OV-101 capillary column at 110 °C (isothermal), 2-methyl-4-propylthiazole (C₇H₁₁NS) exhibits a Kovats retention index (RI) of 1064, as reported by Golovnya et al. (1991) and Zhuravleva et al. (1990) [1]. The structurally related 2-ethyl-4-methylthiazole (C₆H₉NS), a common alternative nutty-cocoa note compound, elutes at approximately RI 948–970 on equivalent column systems, yielding a retention index differential of approximately 94–116 units [2]. This gap exceeds the typical ±10 RI unit reproducibility window for inter-laboratory GC studies and is sufficient to prevent co-elution even under temperature-programmed conditions where peak compression may occur. The RI of 2-methyl-4-propylthiazole is directly correlated with its extended linear propyl chain at C4, which increases dispersive interactions with the stationary phase relative to compounds bearing smaller alkyl substituents.

Gas Chromatography Kovats Retention Index Food Aroma Analysis Thiazole Identification

Boiling Point Elevation of ≥33 °C vs. 2,4-Dimethylthiazole Supports Superior Thermal Process Stability in Cooked-Meat Flavor Systems

2-Methyl-4-propylthiazole has a boiling point of 194.4 °C at 760 mmHg . In comparison, 2,4-dimethylthiazole (CAS 541-58-2) boils at 144–146 °C, and 2-ethyl-4-methylthiazole (CAS 15679-12-6) boils at 161–162 °C at atmospheric pressure . This represents a boiling point elevation of approximately 33–50 °C relative to the smaller dialkylthiazoles commonly used as roasted-nutty flavor alternatives. The higher boiling point arises from the extended propyl chain (three-carbon linear substituent vs. one- or two-carbon alkyl groups), which increases molecular weight, polarizability, and van der Waals dispersion forces. In practical flavor application contexts—such as retort sterilization, extrusion, or frying where processing temperatures may exceed 120–150 °C—the lower vapor pressure of 2-methyl-4-propylthiazole reduces headspace partitioning and evaporative loss relative to lower-boiling thiazoles, potentially extending flavor shelf-life in thermally processed savory products.

Flavor Stability Thermal Processing Boiling Point Volatile Retention Savory Flavors

Distinct Roasted-Meat Sensory Character Avoids Green-Tomato Confound of 2-Isobutylthiazole in Savory Flavor Formulation

The odor character of 2-methyl-4-propylthiazole is consistently described as roasted, cooked-meat (beef/pork), with secondary notes of coffee and cocoa . This profile positions it within the 'brown-savory-roasted' sensory quadrant of the thiazole family. In contrast, the structurally related C₇ isomer 2-isobutylthiazole (CAS 18640-74-9) exhibits a dominant green, tomato-leaf, and sulfury character, driven by the branched isobutyl group at position 2, with a typical use range of 0.2–500 ppm depending on application (tomato, asparagus, blackcurrant, roast beef) [1]. Another C₇ isomer, 2-isopropyl-4-methylthiazole (CAS 15679-13-7), delivers a distinct peach-skin/fuzzy fruit character used at 5–200 ppm in fruit flavors [1]. The roasted-meat primary note of 2-methyl-4-propylthiazole represents a fundamentally different odor direction—the propyl chain at C4 with methyl at C2 promotes roasted and meaty associations rather than the green-vegetal (isobutyl at C2) or fruity-peach (isopropyl at C2) character of its positional isomers. The Pittet and Hruza (1974) comparative study established that within the alkylthiazole series, the position and nature of alkyl substituents govern whether the odor impression registers as green-nutty (monoalkyl and 2,4-dialkyl) or roasted-meaty (specific 2-methyl-4-alkyl patterns) [2]. While direct odor threshold data for 2-methyl-4-propylthiazole in water is not publicly available in the primary literature, the detection threshold for 2-isobutylthiazole is reported at 2–3.5 ppb in water [3], and 2-ethyl-4-methylthiazole at 100 ppb , indicating that alkylthiazole thresholds span over two orders of magnitude depending on substitution pattern.

Flavor Chemistry Sensory Science Odor Quality Structure-Odor Relationship Thiazole Aroma

Divergent Maillard Formation Kinetics vs. 2-Acetylthiazole Under Identical Reaction Conditions Indicate Non-Interchangeable Precursor Requirements

In an ascorbic acid-cysteine Maillard model system analyzed by GC-MS and GC-FID, the time-dependent concentration profiles of 2-methyl-4-propylthiazole and 2-acetylthiazole exhibited widely divergent behavior attributed to fundamentally different generation mechanisms [1]. While both heterocycles are sulfur-containing Maillard products, their formation pathways differ: 2-acetylthiazole derives from α-dicarbonyl condensation with cysteine-derived H₂S and ammonia, whereas 2-methyl-4-propylthiazole requires a distinct precursor set involving specific Strecker aldehydes or lipid-derived reactive carbonyls that produce the 4-propyl substitution pattern. Under conditions exceeding 125 °C, the kinetic trajectory of 2-methyl-4-propylthiazole followed a pattern distinct from both 2-acetylthiazole and 2-propyltetrahydrothiophene, with the latter compound showing an initial concentration increase followed by thermal degradation to 0.035 mmol/L. The differential kinetics mean that reaction conditions (temperature, time, precursor ratio) optimized for 2-acetylthiazole yield will not predictably maximize 2-methyl-4-propylthiazole production, and vice versa.

Maillard Reaction Flavor Formation Kinetics Process Flavor Ascorbic Acid-Cysteine System Volatile Generation

HPLC Retention Behavior Differentiates 2-Methyl-4-propylthiazole from Eight Other Thiazole Derivatives on ODS Reversed-Phase Columns

A systematic reversed-phase HPLC study of eight thiazole derivatives on an ODS (octadecylsilane) column demonstrated that retention behavior (capacity factor k′) varies predictably with alkyl substitution pattern and mobile-phase methanol/water composition [1]. The linear relationship between ln k′ and methanol fraction (ln k′ = a + cC_b) was established for each thiazole derivative, with parameters a and c showing strong linear correlation across the compound set. 2-Methyl-4-propylthiazole, bearing the longest linear alkyl chain (propyl at C4) among the studied 2,4-dialkylthiazoles, is expected to exhibit the highest retention factor under any given mobile-phase composition due to enhanced hydrophobic interaction with the ODS stationary phase, providing a unique chromatographic fingerprint that distinguishes it from 2,4-dimethylthiazole, 2-ethyl-4-methylthiazole, and other lower-molecular-weight thiazoles. Additionally, a dedicated separation method on a Newcrom R1 mixed-mode HPLC column using acetonitrile/water/phosphoric acid mobile phase has been validated for this compound, with formic acid substitution recommended for MS-compatible detection [2].

HPLC Method Thiazole Separation Quality Control Reversed-Phase Chromatography Purity Analysis

Regulatory Coverage Under JECFA Evaluation (No. 1054) vs. FEMA-GRAS-Listed Isomers Enables Broader Global Market Access

2-Methyl-4-propylthiazole is covered under JECFA evaluation as part of the sulfur-containing heterocyclic compounds group (JECFA No. 1054), with an estimated daily intake that falls below the threshold of toxicological concern for structurally related thiazole flavoring substances [1]. In contrast, 2-isopropyl-4-methylthiazole (FEMA# 3555) and 2-isobutylthiazole (FEMA# 3134) have FEMA GRAS designations and have undergone EFSA FEEDAP panel evaluation, with 2-isopropyl-4-methylthiazole deemed safe at a maximum feed level of 0.5 mg/kg complete feed for cattle, salmonids, and non-food-producing animals [2]. The JECFA evaluation route provides an alternative regulatory pathway that may facilitate market access in regions where JECFA specifications are recognized (including Codex Alimentarius member states) without requiring a separate FEMA GRAS determination. However, prospective industrial users must verify the target compound's specific regulatory status in their intended market and application category, as JECFA evaluation does not automatically confer approval for all food use categories.

Flavor Regulation JECFA FEMA GRAS EFSA Food Safety Assessment

High-Value Application Scenarios for 2-Methyl-4-propylthiazole Based on Differentiated Evidence


Savory Reaction Flavor Development Requiring Authentic Roasted-Beef Top Note Without Green-Vegetable Side Character

Process flavor manufacturers designing thermal reaction flavors for retorted beef products, bouillon cubes, or meat-alternative (plant-based) formulations should select 2-methyl-4-propylthiazole over 2-isobutylthiazole when the target sensory profile demands a roasted, cooked-meat character without the green-tomato-leaf notes that 2-isobutylthiazole inevitably introduces. The sensory differentiation evidence confirms that the primary odor character of 2-methyl-4-propylthiazole occupies the roasted-meaty quadrant, making it directly compatible with beef, pork, and savory brown flavor architectures. The higher boiling point (194.4 °C vs. 144–162 °C for lighter thiazoles) further supports superior retention during retort sterilization or high-temperature extrusion, potentially reducing the need for over-dosing to compensate for thermal losses . When developing Maillard-derived process flavors, the kinetic evidence demonstrates that precursor systems must be independently optimized for 2-methyl-4-propylthiazole formation—relying on cysteine-sugar model systems that favor 2-acetylthiazole will not yield adequate levels of the 4-propyl-substituted target compound .

GC-MS Method Development and Identity Confirmation of Thiazole Isomers in Complex Food Volatile Extracts

Analytical laboratories performing volatile profiling of cooked meat, roasted coffee, or cocoa products require authentic reference standards of 2-methyl-4-propylthiazole for unambiguous peak assignment in GC-MS chromatograms. The Kovats retention index of 1064 on OV-101 (non-polar) and 1428 on PEG-40M (polar) at 110 °C provides a definitive chromatographic fingerprint that distinguishes this compound from co-occurring thiazoles . The RI gap of approximately 94–116 units vs. 2-ethyl-4-methylthiazole and an even larger gap vs. 2,4-dimethylthiazole ensures baseline resolution under standard GC conditions, eliminating the risk of misidentification that could occur if a cheaper, more readily available thiazole standard were substituted. For HPLC-based purity analysis, the Newcrom R1 mixed-mode method provides a validated separation protocol suitable for QC release testing of synthetic batches, with the option of MS-compatible mobile phase for identity confirmation via LC-MS .

Regulatory-Compliant Flavor Formulation for Multi-Jurisdictional Markets via JECFA Pathway

Flavor houses serving markets where JECFA specifications are the primary regulatory reference (including many Codex Alimentarius member states in Asia, Africa, and Latin America) may find 2-methyl-4-propylthiazole a strategically advantageous choice over FEMA-GRAS-listed alternatives when seeking a roasted-meat thiazole note with established JECFA evaluation coverage. The JECFA No. 1054 evaluation for sulfur-containing heterocyclic compounds confirms that estimated intake from flavor use falls below the threshold of toxicological concern . This regulatory positioning, while not equivalent to a FEMA GRAS determination, provides a documented safety assessment framework that may streamline regulatory dossiers in JECFA-recognizing jurisdictions. For animal feed flavor applications, the EFSA FEEDAP evaluation of related compounds (including 2-isopropyl-4-methylthiazole at maximum 0.5 mg/kg for cattle and salmonids) provides a regulatory benchmark for species-specific safety, though direct evaluation of 2-methyl-4-propylthiazole under FEEDAP should be verified .

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